molecular formula C14H18F2N2O4 B2479573 N1-(2,2-diethoxyethyl)-N2-(2,4-difluorophenyl)oxalamide CAS No. 898357-01-2

N1-(2,2-diethoxyethyl)-N2-(2,4-difluorophenyl)oxalamide

Cat. No.: B2479573
CAS No.: 898357-01-2
M. Wt: 316.305
InChI Key: OIJCDSDSBSQMND-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-N2-(2,4-difluorophenyl)oxalamide: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of both diethoxyethyl and difluorophenyl groups attached to an oxalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(2,4-difluorophenyl)oxalamide typically involves the following steps:

    Formation of the Diethoxyethyl Intermediate: The initial step involves the preparation of the diethoxyethyl intermediate. This can be achieved by reacting ethyl acetate with ethanol in the presence of an acid catalyst to form diethoxyethane.

    Introduction of the Difluorophenyl Group: The next step involves the introduction of the difluorophenyl group. This can be done by reacting 2,4-difluoroaniline with oxalyl chloride to form the corresponding difluorophenyl oxalyl chloride.

    Coupling Reaction: Finally, the diethoxyethyl intermediate is reacted with the difluorophenyl oxalyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(2,4-difluorophenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(2,4-difluorophenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(2,4-difluorophenyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-diethoxyethyl)-N’-(2,4-difluorophenyl)urea
  • N-(2,2-diethoxyethyl)-1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxamide

Uniqueness

N1-(2,2-diethoxyethyl)-N2-(2,4-difluorophenyl)oxalamide is unique due to its specific combination of diethoxyethyl and difluorophenyl groups attached to an oxalamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(2,4-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O4/c1-3-21-12(22-4-2)8-17-13(19)14(20)18-11-6-5-9(15)7-10(11)16/h5-7,12H,3-4,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJCDSDSBSQMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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